Diastereoselective allylation and crotylation of N-tert-butanesulfinyl imines with allylic alcohols†‡
Chemical Communications Pub Date: 2014-04-24 DOI: 10.1039/C4CC02317J
Abstract
The palladium-catalyzed allylation of N-tert-butanesulfinyl imines with allylic alcohols in the presence of InI as reducing reagent takes place with high diastereoselectivity in reasonable yields. The reaction with crotyl alcohol is totally regioselective, leading to the anti-diastereomer as the main reaction product.
![Graphical abstract: Diastereoselective allylation and crotylation of N-tert-butanesulfinyl imines with allylic alcohols](http://scimg.chem960.com/usr/1/C4CC02317J.jpg)
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